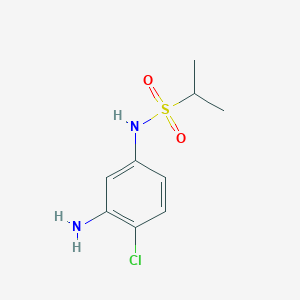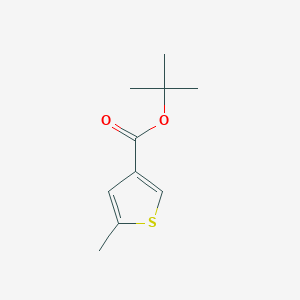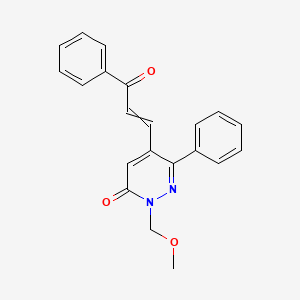
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, phenyl groups, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate aldehydes and ketones to form the enone structure, followed by cyclization and functional group modifications to introduce the methoxymethyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carboxyl group.
Reduction: Reduction of the enone to an alcohol.
Substitution: Halogenation or nitration of the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can further be used in various synthetic applications.
Scientific Research Applications
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-Oxo-3-phenylprop-1-enyl)thiophene-3-carbaldehyde
- Methyl 2-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]acetate
Uniqueness
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and application potential.
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H18N2O3/c1-26-15-23-20(25)14-18(21(22-23)17-10-6-3-7-11-17)12-13-19(24)16-8-4-2-5-9-16/h2-14H,15H2,1H3 |
InChI Key |
NKNJDJWQUPOUSU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


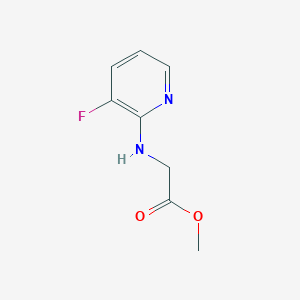
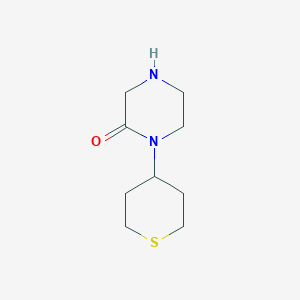
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
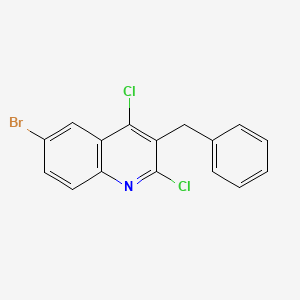
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)

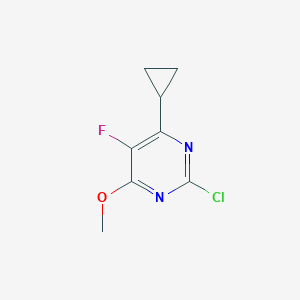
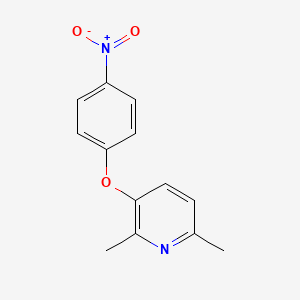
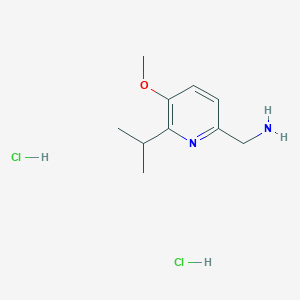
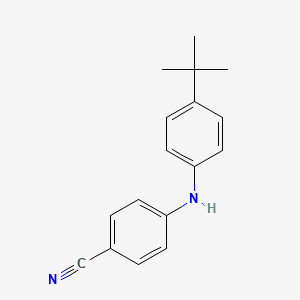
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
